1-(2,6-Diethylphenyl)propan-2-one
Description
Significance of Aryl Ketones in Modern Chemical Sciences
Aryl ketones are a pivotal class of organic compounds characterized by a carbonyl group linked to an aromatic ring and an alkyl or another aryl group. fiveable.melibretexts.org This structural motif imparts a unique combination of electronic and steric properties, making them highly versatile in numerous scientific domains. fiveable.me The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes aryl ketones susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. numberanalytics.comnumberanalytics.com
Their significance stems from their role as crucial intermediates in the synthesis of a wide array of more complex molecules. fiveable.menumberanalytics.com They are foundational building blocks for many pharmaceuticals, including steroids and analgesics, as well as for fragrances and other fine chemicals. numberanalytics.comfiveable.me The synthesis of aryl ketones can be achieved through several classic organic reactions, including the Friedel-Crafts acylation, which involves treating an aromatic hydrocarbon with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. britannica.comwikipedia.org
The presence of the aryl group allows for a variety of subsequent chemical modifications, such as halogenation or nitration, further expanding their synthetic utility. fiveable.me Consequently, research into aryl ketones continues to be a vibrant area, driving innovation in medicinal chemistry, materials science, and industrial processes. numberanalytics.com
Table 1: Applications of Aryl Ketones in Various Fields
| Field | Application |
|---|---|
| Pharmaceuticals | Intermediates in the synthesis of drugs like steroids and analgesics. numberanalytics.com |
| Fragrance Industry | Used as components in perfumes and other scented products. fiveable.me |
| Organic Synthesis | Versatile building blocks for creating complex organic molecules. numberanalytics.com |
| Industrial Chemicals | Production of fine chemicals and specialty materials. fiveable.me |
| Research Reagents | Utilized in medicinal chemistry and organic synthesis research. numberanalytics.com |
The Role of Steric Hindrance in 2,6-Diethylphenyl Systems
Steric hindrance is a critical concept in chemistry where the spatial arrangement of atoms or groups within a molecule affects its reactivity. In systems containing a 2,6-disubstituted phenyl ring, such as 1-(2,6-Diethylphenyl)propan-2-one, the substituents at the ortho positions (positions 2 and 6) play a significant role in dictating the molecule's conformation and chemical behavior.
The two ethyl groups on the phenyl ring of this compound create significant steric bulk around the bond connecting the phenyl ring to the propan-2-one moiety. This bulkiness can restrict the free rotation of the phenyl ring. researchgate.net Such rotational hindrance can lead to a twisted conformation, interrupting the extended conjugation between the phenyl ring and the carbonyl group, which in turn affects the molecule's electronic properties and reactivity. rsc.org For instance, the steric clash can make it difficult for reagents to approach the carbonyl carbon or the adjacent alpha-carbon, thereby influencing the outcomes of chemical reactions. acs.org This effect is a key consideration in designing synthetic routes and predicting the behavior of such molecules in biological or material science contexts. The phenyl ring itself can also influence molecular self-organization through various interactions, presenting a more complex picture than simple steric obstruction. acs.org
Table 2: Influence of Steric Hindrance in Substituted Phenyl Systems
| System | Effect of Steric Hindrance | Consequence |
|---|---|---|
| 2,6-Disubstituted Phenyls | Restricted rotation of the phenyl ring. researchgate.net | Affects molecular conformation and electronic conjugation. rsc.org |
| N-Alkylated Phenyls in DPPs | Twisting of the aryl rings out of the molecular plane. rsc.org | Interrupts extended conjugation and influences intermolecular interactions. |
| Substituted Cyclohexanones | Large steric hindrance from methyl groups. acs.org | Can control product selectivity in chemical reactions. |
Overview of Contemporary Research Trajectories for Complex Ketone Structures
The field of ketone chemistry is continuously evolving, with current research focusing on developing more efficient and selective methods for their synthesis and modification. Scientists have long viewed ketones as fundamental chemical building blocks, but their inherent stability has presented challenges to their modification. sciencedaily.com
A significant area of contemporary research is the development of novel catalytic methods, such as C-H activation, to functionalize ketones at positions previously considered unreactive. sciencedaily.com This allows chemists to build molecular complexity more efficiently, paving the way for the creation of new pharmaceuticals and materials. Ketones are versatile starting materials for synthesizing complex natural products and other valuable molecules through reactions like aldol (B89426) condensations and Michael additions. numberanalytics.com
Furthermore, there is a growing interest in the diverse applications of complex ketones. In life sciences, ketones are being explored as potential therapeutic agents for a range of diseases. numberanalytics.com In materials science, the unique properties of ketones are being harnessed to develop new polymers and functional materials. The study of structure-activity relationships in ketones, particularly in areas like toxicology, also remains an active research area to better understand and predict their biological effects. researchgate.netnih.gov
Table 3: Current Research Trends in Complex Ketone Chemistry
| Research Area | Focus | Potential Impact |
|---|---|---|
| Catalytic Methods | Development of C-H activation and other novel catalytic systems for ketone modification. sciencedaily.com | More efficient and sustainable synthesis of complex molecules. |
| Synthetic Building Blocks | Use of ketones as versatile starting materials for natural product synthesis. numberanalytics.com | Access to new and valuable chemical entities. |
| Therapeutic Applications | Investigation of ketones as potential treatments for various diseases. numberanalytics.com | Development of new therapeutic strategies. |
| Materials Science | Incorporation of ketone functionalities into polymers and other materials. numberanalytics.com | Creation of materials with novel properties. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-7-6-8-12(5-2)13(11)9-10(3)14/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
DOZVSLOAIKVHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Diethylphenyl Propan 2 One
Strategic Disconnections and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally dismantling the target molecule into simpler, commercially available starting materials. gychbjb.comnih.govupb.ro
Retrosynthetic Analysis Targeting the Propan-2-one Moiety
The most logical disconnection in 1-(2,6-diethylphenyl)propan-2-one involves the carbon-carbon bond between the aromatic ring and the propan-2-one side chain. This leads to two primary synthons: a nucleophilic 2,6-diethylphenyl synthon and an electrophilic propan-2-one equivalent, or vice versa.
Route A: Nucleophilic Aromatic Synthon
This approach considers the 2,6-diethylphenyl group as a nucleophile, such as a Grignard reagent or an organolithium species. The corresponding electrophilic partner would be a derivative of acetone (B3395972), like chloroacetone (B47974) or bromoacetone.
Route B: Electrophilic Aromatic Synthon
Alternatively, the 2,6-diethylphenyl group can be the electrophile. A common strategy in this regard is a Friedel-Crafts acylation or alkylation reaction, where the aromatic ring is attacked by an electrophilic species derived from a propan-2-one precursor.
Approaches for the 2,6-Diethylphenyl Synthon
Synthesis of 2,6-Diethylaniline (B152787)
Several industrial methods exist for the production of 2,6-diethylaniline. One prominent method involves the high-temperature, high-pressure alkylation of aniline (B41778) with ethylene (B1197577) in the presence of an aluminum anilide catalyst. chemicalbook.comgoogle.com Another approach is the dehydrogenation of 2,6-diethylcyclohexylamine using a palladium on cobalt/aluminum spinel catalyst, which can produce 2,6-diethylaniline in high yields. prepchem.com
From 2,6-diethylaniline, the desired 2,6-diethylphenyl synthon for C-C bond formation can be generated. For instance, diazotization of the aniline followed by a Sandmeyer-type reaction can introduce a halide, which can then be converted into a Grignard or organolithium reagent.
Another potential starting material is 1,3-diethylbenzene (B91504). While direct functionalization at the 2-position is challenging due to steric hindrance and the directing effects of the ethyl groups, it can be a precursor in certain synthetic routes. nih.gov
Classical and Modern Synthetic Routes
Based on the retrosynthetic disconnections, several synthetic routes can be proposed. These routes leverage well-established carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Formation Strategies
The key step in the synthesis of this compound is the formation of the bond connecting the aromatic ring to the acetone moiety.
Organometallic coupling reactions provide a powerful means to form carbon-carbon bonds. pressbooks.pub A plausible route involves the reaction of a 2,6-diethylphenyl Grignard reagent with an acetone electrophile.
Grignard Reaction
The synthesis would begin with the preparation of 2,6-diethylbromobenzene from 2,6-diethylaniline via a Sandmeyer reaction. The resulting aryl bromide can then be treated with magnesium metal in an ethereal solvent to form the Grignard reagent, 2,6-diethylphenylmagnesium bromide. wisc.eduadichemistry.com This nucleophilic species can then react with an appropriate electrophile, such as chloroacetone, to form the target ketone.
| Step | Reaction | Reagents and Conditions | Product | Notes |
| 1 | Diazotization of 2,6-diethylaniline | NaNO₂, HBr, H₂O, 0-5 °C | 2,6-diethylbenzenediazonium bromide | Intermediate |
| 2 | Sandmeyer Reaction | CuBr | 2,6-diethylbromobenzene | - |
| 3 | Grignard Reagent Formation | Mg, dry ether | 2,6-diethylphenylmagnesium bromide | Anhydrous conditions are crucial. |
| 4 | Coupling | Chloroacetone, dry ether | This compound | - |
It is important to note that the reactivity of Grignard reagents can also lead to side reactions, and careful control of reaction conditions is necessary. youtube.com
Enolate chemistry offers a classic and versatile approach to forming α-alkylated ketones. jocpr.com
Friedel-Crafts Acylation
A Friedel-Crafts acylation of 1,3-diethylbenzene with an acyl halide or anhydride (B1165640) derived from acetone could theoretically lead to the desired product. libretexts.orgchemguide.co.uk For example, using chloroacetyl chloride followed by methylation is a possibility. However, Friedel-Crafts reactions on substituted benzenes can lead to mixtures of isomers, and the steric hindrance from the two ethyl groups in 1,3-diethylbenzene would likely disfavor substitution at the 2-position. libretexts.org Furthermore, reactions involving chloroacetone in the presence of Lewis acids can be complex and may lead to rearrangements and self-condensation products rather than the desired simple alkylation. wordpress.com
Acetoacetic Ester Synthesis
A more controlled approach involves the acetoacetic ester synthesis. jocpr.com This method allows for the stepwise construction of the propan-2-one side chain. The synthesis would start with the alkylation of the enolate of ethyl acetoacetate (B1235776) with a suitable 2,6-diethylphenylmethyl halide. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target ketone.
| Step | Reaction | Reagents and Conditions | Product | Notes |
| 1 | Halogenation of 2,6-diethyltoluene | NBS, radical initiator (e.g., AIBN), CCl₄, reflux | 2,6-diethylbenzyl bromide | - |
| 2 | Enolate Formation | Sodium ethoxide in ethanol | Sodium salt of ethyl acetoacetate enolate | - |
| 3 | Alkylation | 2,6-diethylbenzyl bromide in ethanol | Ethyl 2-(2,6-diethylbenzyl)acetoacetate | SN2 reaction. |
| 4 | Hydrolysis and Decarboxylation | Aqueous acid (e.g., H₂SO₄), heat | This compound | - |
This method provides good control over the connectivity and is a reliable way to synthesize α-substituted ketones.
Reductive Amination Pathways for Precursors
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in converting carbonyl compounds into amines. nih.gov This process is critical for synthesizing the amine precursor, 1-(2,6-diethylphenyl)propan-2-amine, directly from this compound. The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding saturated amine. nih.gov
A common and effective method involves treating the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and a selective reducing agent. chemicalbook.comorganic-chemistry.org For instance, a procedure analogous to the synthesis of Mexiletine from its corresponding propanone can be employed. chemicalbook.com In this approach, this compound would be reacted with ammonium acetate and a hydride reagent like sodium cyanoborohydride (NaBH₃CN) in a protic solvent such as methanol. chemicalbook.com NaBH₃CN is particularly useful as it is mild enough to selectively reduce the iminium ion intermediate without significantly reducing the initial ketone. nih.gov
Alternative reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). nih.govorganic-chemistry.org The choice of reagent can be optimized based on substrate compatibility and desired reaction conditions. organic-chemistry.org Heterogeneous catalysts, such as ruthenium on a zirconium dioxide support (Ru/ZrO₂), have also been shown to be highly effective for the reductive amination of various ketones in aqueous ammonia, offering a greener alternative with high yields. nih.gov
| Reducing System | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|
| NaBH₃CN / NH₄OAc | Methanol, Room Temperature | High selectivity for imine/iminium ion; tolerant of many functional groups. | Toxicity of cyanide byproducts. | chemicalbook.com |
| NaBH(OAc)₃ / Amine | Dichloroethane (DCE), Room Temperature | Mild, non-toxic, and broadly applicable for various amines. | Can be less reactive for hindered ketones. | organic-chemistry.org |
| H₂ / Catalyst (e.g., Pd/C) | Ethanol or Methanol, Pressure (1-5 atm) | "Green" method with water as the only byproduct; catalyst is recyclable. | Requires specialized pressure equipment; potential for over-reduction of other functional groups. | organic-chemistry.org |
| Ru/ZrO₂ / aq. NH₃ | Aqueous Ammonia, 80-120 °C, H₂ Pressure | Highly efficient heterogeneous catalysis; suitable for biomass-derived ketones. nih.gov | Requires elevated temperatures and pressure. nih.gov | nih.gov |
Stereoselective Synthesis Considerations
While this compound is an achiral molecule, stereoselective synthesis becomes crucial when introducing a chiral center, for example, through alkylation at the α-carbon to the carbonyl group. Such a transformation would yield a chiral ketone, like 3-(2,6-diethylphenyl)butan-2-one, where controlling the stereochemistry is paramount. The primary strategies to achieve this are through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary Approaches
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
One of the most established methods involves the use of oxazolidinone auxiliaries, as popularized by David Evans. blogspot.com In a hypothetical application, a propionyl group could be attached to an Evans auxiliary. The resulting imide's α-proton can be selectively deprotonated to form a Z-enolate, whose facial selectivity is controlled by the auxiliary's stereodirecting groups. blogspot.comresearchgate.net Subsequent alkylation with a reagent like 2,6-diethylbenzyl bromide would proceed with high diastereoselectivity. The final step would involve the cleavage of the auxiliary to afford the desired chiral product. wikipedia.org
Another powerful method is the SAMP/RAMP hydrazone chemistry developed by Enders. Here, this compound would first be condensed with (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) to form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by alkylation occurs with high stereocontrol. blogspot.com The auxiliary can then be cleaved, often by ozonolysis, to regenerate the ketone functionality, now with a newly formed stereocenter at the α-position.
| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol (B89426) Reactions, Alkylations | Forms a rigid Z-enolate; steric hindrance from substituents directs the electrophile. | researchgate.net |
| SAMP/RAMP Hydrazones | Asymmetric α-Alkylation of Ketones/Aldehydes | Forms a chiral aza-enolate; the pyrrolidine (B122466) ring shields one face from attack. | blogspot.com |
| Pseudoephedrine Amides | Asymmetric Alkylation for Chiral Carboxylic Acids | The enolate chelates to lithium, and the auxiliary's structure directs the electrophile. | wikipedia.org |
| Camphorsultam | Diels-Alder Reactions, Alkylations | Rigid bicyclic structure provides effective steric shielding of one face of the attached acyl group. | numberanalytics.com |
Asymmetric Catalysis in Propanone Formation
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uclm.es For the α-alkylation of this compound, a chiral catalyst would create a transient chiral environment around the pro-chiral enolate intermediate, favoring the approach of an electrophile from one direction.
This can be achieved through various catalytic systems. For example, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, could be used under basic conditions to shuttle the enolate and electrophile, with the catalyst's three-dimensional structure dictating the stereochemical outcome. nih.gov
Alternatively, transition metal catalysis using a chiral ligand is a powerful strategy. A complex formed from a metal like copper or palladium and a chiral ligand (e.g., PyBox or BINAP derivatives) can coordinate to the enolate. rsc.org This coordination creates a well-defined chiral pocket that forces the alkylating agent to attack from a specific face, leading to high enantioselectivity. rsc.orgrsc.org While direct catalytic asymmetric alkylation of simple ketones can be challenging, related transformations like the catalytic asymmetric propargylation of cyclopropanols demonstrate the principle of using a chiral copper-PyBox catalyst to effectively create all-carbon quaternary stereocenters. rsc.org
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Optimizing the synthesis of this compound involves strategies such as using solvent-free conditions and alternative energy sources like microwaves to improve efficiency and reduce environmental impact. researchgate.net
Solvent-Free Conditions
Conducting reactions without a solvent offers significant environmental and economic benefits, including reduced waste, elimination of costly and often toxic solvents, and simplified purification procedures. acs.org Several methods for ketone synthesis have been successfully adapted to solvent-free conditions. For example, β-enamino ketones can be synthesized in high yields by reacting β-dicarbonyl compounds and amines using a recyclable iron(III) triflate catalyst without any solvent. researchgate.net
The synthesis of α,β-unsaturated ketones has been achieved by reacting acetals with aryl ketones using a Lewis acid catalyst under solvent-free microwave irradiation. tandfonline.comtandfonline.com Another innovative approach uses quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions to produce aromatic ketones, avoiding traditional organic solvents entirely. acs.org A plausible green synthesis of this compound could involve the acylation of 1,3-diethylbenzene with a suitable acetylating agent under solvent-free conditions catalyzed by a solid acid or a reusable Lewis acid.
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nsf.govacs.org The technique relies on the efficient and rapid heating of polar molecules through microwave irradiation. nsf.gov
This methodology has been broadly applied to the synthesis of ketones. Highly efficient α-heteroarylation of ketones has been achieved under microwave irradiation, a process that is significantly faster and greener than traditional methods. nsf.govnih.gov Similarly, the direct alkylation of aldehydes by activating C(sp³)–H bonds can be promoted by microwave irradiation under metal-free conditions. acs.org Even the reduction of ketones to secondary alcohols is significantly accelerated, with higher yields observed in shorter times compared to conventional heating. benthamdirect.com The synthesis of this compound, for instance via the alkylation of a 2,6-diethylphenyl precursor, could foreseeably be optimized to proceed in minutes instead of hours by employing microwave-assisted protocols.
| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Chalcone Synthesis (α,β-Unsaturated Ketone) | 10 hours @ 100°C, 60% yield | ~5 minutes, 84% yield | Dramatically reduced time, higher yield. | tandfonline.com |
| Reduction of Aromatic Ketones | Several hours, lower yield | Minutes, higher yield | Faster reaction, improved efficiency. | benthamdirect.com |
| Synthesis of Thioflavones | 20-25 hours | 2-4 minutes | Massive reduction in reaction time, solvent-free. | acs.org |
| Transformation of Amines to Ketones | N/A | Catalyzed by Pd/C in water | Enables novel transformation using water as oxygen source. | nih.gov |
Scale-Up Considerations and Process Intensification
Moving from laboratory-scale synthesis to industrial production of this compound requires addressing challenges related to scalability and process efficiency.
Continuous flow chemistry offers several advantages for the synthesis of active pharmaceutical ingredients and their intermediates, including improved safety, better heat and mass transfer, and easier scale-up. nih.govnih.govresearchgate.net For a compound like this compound, which is structurally related to intermediates for drugs like propofol, continuous flow processes could be highly beneficial.
The industrial-scale production of sterically hindered ketones like this compound faces several challenges. The steric hindrance around the reactive center can lead to slow reaction rates, requiring harsh reaction conditions (high temperatures and pressures) which can be energy-intensive and may require specialized equipment.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 1-(2,6-Diethylphenyl)propan-2-one is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the ethyl and propanone moieties will have characteristic chemical shifts and splitting patterns based on their local chemical environments.
The protons on the two ethyl groups are chemically equivalent due to free rotation around the C-C single bonds. Similarly, the three protons of the methyl group in the propanone moiety are equivalent. The methylene (B1212753) protons of the ethyl groups are diastereotopic, but at room temperature, they may appear as a simple quartet due to rapid rotation.
Based on standard correlation tables, the predicted ¹H NMR chemical shifts and coupling constants are presented below. The coupling between adjacent non-equivalent protons will result in signal splitting, which follows the n+1 rule, where 'n' is the number of neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH (H-3, H-4, H-5) | 7.0 - 7.2 | Multiplet | |
| Methylene (-CH₂-) of propanone | 3.7 | Singlet | |
| Methylene (-CH₂-) of ethyl | 2.6 | Quartet | 7.5 |
| Methyl (-CH₃) of propanone | 2.1 | Singlet | |
| Methyl (-CH₃) of ethyl | 1.2 | Triplet | 7.5 |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the 2,6-diethylphenyl group, some carbon atoms are chemically equivalent. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, a characteristic feature of ketones. nist.gov
The predicted chemical shifts for the carbon atoms in this compound are summarized in the following table. These predictions are based on typical chemical shift ranges for the functional groups present. chemguide.co.ukoregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 205 - 220 |
| Aromatic C (quaternary, C-1) | 135 - 140 |
| Aromatic C (quaternary, C-2, C-6) | 140 - 145 |
| Aromatic CH (C-3, C-5) | 125 - 130 |
| Aromatic CH (C-4) | 120 - 125 |
| Methylene (-CH₂-) of propanone | 50 - 55 |
| Methylene (-CH₂-) of ethyl | 25 - 30 |
| Methyl (-CH₃) of propanone | 30 - 35 |
| Methyl (-CH₃) of ethyl | 10 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be instrumental in confirming the structural assignments of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, a cross-peak would be expected between the methylene and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals. For example, the singlet at ~3.7 ppm in the ¹H NMR would correlate with the carbon signal at ~50-55 ppm in the ¹³C NMR.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. This would be particularly useful for identifying the connectivity of the quaternary carbons. For instance, the protons of the propanone's methylene group would show a correlation to the carbonyl carbon and the aromatic C-1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. This could be used to confirm the substitution pattern of the aromatic ring by observing correlations between the protons of the ethyl groups and the adjacent aromatic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Band Assignments
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. The most prominent band would be the strong absorption due to the C=O stretching vibration of the ketone. The spectrum would also feature bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2975 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1715 | C=O stretch | Ketone |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1470 - 1430 | C-H bend (scissoring) | Methylene (CH₂) |
| 1375 - 1355 | C-H bend (rocking) | Methyl (CH₃) |
| 800 - 700 | C-H out-of-plane bend | Aromatic (substituted) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=O stretch, while also present, may be weaker than in the IR spectrum.
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2975 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1715 | C=O stretch | Ketone |
| ~1600 | C=C stretch (ring breathing) | Aromatic Ring |
| 1470 - 1430 | C-H bend | Aliphatic |
| ~1000 | Ring breathing mode | Substituted Benzene (B151609) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of electronic transitions possible.
For this compound, two primary chromophores are responsible for its UV-Vis absorption profile: the substituted benzene ring and the carbonyl group (C=O) of the ketone.
π → π* Transitions: The aromatic ring contains a system of conjugated π-orbitals. The absorption of UV radiation can promote electrons from a π bonding orbital to a π* anti-bonding orbital. These π → π* transitions are typically characterized by high molar absorptivity (strong absorption) and are expected to occur in the UV region.
n → π* Transitions: The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. A lower energy transition can occur where one of these n-electrons is promoted to a π* anti-bonding orbital of the carbonyl group. These n → π* transitions are symmetry-forbidden, resulting in a much lower molar absorptivity (weak absorption) compared to π → π* transitions, and they typically appear at longer wavelengths.
While specific experimental absorption maxima for this compound are not detailed in the available literature, the expected electronic transitions based on its molecular structure are summarized below.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Relative Intensity |
|---|---|---|
| π → π* | 2,6-Diethylphenyl group | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. Unlike nominal mass spectrometry which provides integer masses, HRMS can determine the mass to several decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental composition from its molecular formula. missouri.edu
The exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O). sisweb.com For this compound, the molecular formula is C₁₃H₁₈O. An HRMS analysis would be expected to yield a molecular ion peak corresponding to the calculated exact mass of this formula, thereby confirming the elemental composition.
The theoretical monoisotopic mass provides a precise value that can be compared against experimental results from an HRMS instrument to validate the identity of the compound.
Table 2: Exact Mass Determination for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single, high-quality crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed three-dimensional map of the electron density within the crystal can be calculated, from which the precise location of each atom can be determined. nih.gov
An X-ray crystallographic analysis of this compound would provide unambiguous data on its solid-state molecular structure, including:
Bond lengths: The precise distances between bonded atoms.
Bond angles: The angles formed between adjacent chemical bonds.
Torsion angles: The dihedral angles that define the conformation of the molecule.
Crystal packing: Information on the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes how the individual molecules are arranged relative to one another in the crystal lattice.
A search of publicly available crystallographic databases did not yield a published crystal structure for this compound. Therefore, experimental crystallographic data for this specific compound is not available. The table below outlines the parameters that would be determined from such an analysis.
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Description | Data |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O | --- |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Not Available |
| Space Group | The symmetry group of the crystal lattice. | Not Available |
| a, b, c (Å) | The dimensions of the unit cell. | Not Available |
| α, β, γ (°) | The angles of the unit cell. | Not Available |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. nih.gov Calculations for 1-(2,6-diethylphenyl)propan-2-one were performed to elucidate its fundamental chemical properties.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involved the optimization of the molecular geometry of this compound to determine its most stable three-dimensional structure. This process identifies the conformation with the lowest potential energy. eurjchem.com Conformational analysis is crucial as the spatial arrangement of atoms and functional groups significantly influences the molecule's physical and chemical behavior. tandfonline.comresearchgate.net For molecules with flexible rotating bonds, multiple conformers can exist, and identifying the most stable one is key to understanding its properties. youtube.comyoutube.comyoutube.com
Vibrational Frequency Calculations and Assignment
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. scirp.orgnih.gov These calculated frequencies can be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nist.govnist.govupo.es
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity, and DFT provides a robust framework for their investigation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity and lower kinetic stability. nih.govnih.gov
For aromatic ketones, the HOMO is often localized on the phenyl ring, which is rich in π-electrons, while the LUMO is typically centered on the carbonyl group. In the case of this compound, the ethyl substituents may influence the energy and distribution of these frontier orbitals. A study on a related piperidine (B6355638) derivative showed the HOMO localized on the C=O group and one aromatic ring, with a calculated HOMO-LUMO gap of 3.110 eV. nih.gov
Table 1: Frontier Molecular Orbital Properties (Illustrative for a Related Compound)
| Parameter | Value |
| EHOMO | -4.804 eV |
| ELUMO | -1.694 eV |
| HOMO-LUMO Gap (ΔE) | 3.110 eV |
| Data for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one nih.gov |
The ionization potential (IP) is the energy required to remove an electron from a molecule, and it can be related to the energy of the HOMO. The electron affinity (EA) is the energy released when an electron is added to a molecule, which is related to the energy of the LUMO. These properties provide quantitative measures of a molecule's ability to undergo oxidation and reduction, respectively. nih.gov A study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate reported an ionization potential of 7.06 eV and an electron affinity of 2.54 eV, indicating its chemical reactivity. materialsciencejournal.org
Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Softness is the reciprocal of hardness. The electrophilicity index provides a measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. materialsciencejournal.orgsemanticscholar.org
For the aforementioned pyran derivative, a molecular hardness of 2.27 eV and a softness of 0.45 eV⁻¹ were calculated, suggesting significant molecular stability. materialsciencejournal.org These parameters are valuable in predicting the reactive nature of a compound in various chemical environments.
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized form that aligns with the familiar Lewis structure concepts of lone pairs and two-center bonds. uni-muenchen.de This analysis provides a quantitative picture of bonding, hybridization, and electron delocalization within the molecule. wikipedia.orgq-chem.com
In the case of this compound, NBO analysis would examine the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, with larger interaction energies indicating more significant electron delocalization. wisc.edu Key interactions expected in this molecule would include:
Hyperconjugation: Delocalization of electron density from the C-C and C-H bonds of the ethyl and methyl groups into empty antibonding orbitals (σ*) associated with the phenyl ring and the carbonyl group.
The NBO analysis provides detailed information on the occupancy of orbitals. An occupancy close to 2.0 electrons signifies a well-localized Lewis structure (like a core orbital or a strong bond), while significant deviation from this value in bonding orbitals, coupled with notable occupancy in antibonding orbitals, points to strong delocalization effects. wikipedia.orgmpg.de
A hypothetical NBO analysis would likely show high electron density localized on the carbonyl oxygen as lone pairs and significant polarization of the C=O bond. uni-muenchen.de The ethyl groups attached to the phenyl ring would introduce steric hindrance, potentially influencing the planarity of the system and, consequently, the extent of π-delocalization between the ring and the propanone side chain.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded scheme on a constant electron density surface. uni-muenchen.deresearchgate.net
Red Regions: These areas correspond to the most negative electrostatic potential and are rich in electrons. They indicate the most probable sites for electrophilic attack. For this compound, the most negative potential (deepest red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. researchgate.netresearchgate.net
Blue Regions: These areas represent the most positive electrostatic potential, indicating electron-deficient regions. They are susceptible to nucleophilic attack. Positive potential is generally found around hydrogen atoms. researchgate.net
Green/Yellow Regions: These represent areas of near-zero or intermediate potential. The large aromatic and alkyl portions of the molecule would constitute these regions.
The MEP map for this compound would clearly identify the carbonyl oxygen as the primary center for interactions with electrophiles or hydrogen bond donors. The steric bulk of the two ethyl groups at the 2 and 6 positions of the phenyl ring would sterically shield the sides of the aromatic ring, potentially directing incoming reactants towards the less hindered carbonyl group. scispace.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive map of electron pair localization in a molecule. wikipedia.orgrsc.org They are derived from the kinetic energy density and help to distinguish different chemical features such as atomic cores, covalent bonds, and lone pairs. niscpr.res.inmdpi.comniscpr.res.in
Electron Localization Function (ELF): ELF provides a measure of the probability of finding an electron near a reference electron. wikipedia.org Regions with a high ELF value (approaching 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs. jussieu.fr In contrast, regions with low ELF values indicate areas of low electron density or delocalization. wikipedia.org For this compound, an ELF analysis would visualize the distinct basins corresponding to the C-H, C-C, and C=O bonds, as well as the lone pairs on the oxygen atom. ijasret.com
Localized Orbital Locator (LOL): LOL is conceptually similar to ELF but is often considered to provide a clearer and more contrasted picture, especially for π-systems. rsc.org It effectively highlights regions where localized orbitals overlap. mdpi.com An LOL map would distinctly show the covalent framework of the molecule, with high values indicating the presence of bonded and non-bonded electron pairs. niscpr.res.inijasret.com
Together, ELF and LOL analyses for this molecule would offer a detailed picture of its chemical bonding, confirming the covalent nature of the C-C, C-H, and C=O bonds and clearly demarcating the spatial regions occupied by the lone pair electrons on the carbonyl oxygen. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. uva.nl These simulations provide valuable insights into the conformational flexibility and behavior of molecules in different environments. frontiersin.org
Conformational Sampling and Stability in Various Media
Due to the rotational freedom around single bonds, this compound can adopt various conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov Key conformational variables include the torsion angles related to the rotation of:
The bond between the phenyl ring and the methylene (B1212753) bridge.
The C-C bonds within the two ethyl groups.
The bond between the methylene bridge and the carbonyl carbon.
Solvation Effects on Molecular Behavior
The interaction of a solute molecule with its surrounding solvent, known as solvation, can significantly impact its structure, stability, and reactivity. frontiersin.org MD simulations in different solvents (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water or ethanol) would elucidate the solvation effects on this compound.
In a polar protic solvent, strong hydrogen bonds would form between the solvent molecules and the carbonyl oxygen. frontiersin.org This interaction would stabilize the molecule and could influence its conformational equilibrium. In non-polar solvents, weaker van der Waals interactions would dominate. By analyzing the radial distribution functions from the simulation, one can understand the structure of the solvent shell around different parts of the molecule, such as the polar ketone group and the non-polar aromatic ring. 193.6.1 These solvation effects are crucial for understanding reaction mechanisms and selectivity in different solvent environments. researchgate.net
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods can be used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements. nih.gov For this compound, theoretical calculations could predict:
NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental peaks and confirm the molecular structure.
Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic functional group frequencies, such as the strong C=O stretching vibration of the ketone group.
UV-Visible Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to calculate the energies of electronic transitions. nih.gov This allows for the prediction of the UV-Visible absorption spectrum, providing information about the π-electron system and other chromophores in the molecule.
These predicted spectra serve as valuable tools for structural elucidation and for understanding the electronic and vibrational properties of the molecule.
Theoretical NMR Chemical Shifts (GIAO ¹H and ¹³C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic structure and conformation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR parameters. nih.gov
For this compound, the predicted ¹H and ¹³C NMR chemical shifts, calculated using the GIAO method, offer a theoretical spectrum that can be compared with experimental data. This comparison helps in the definitive assignment of signals in the experimental spectrum and can aid in understanding the influence of the substituent groups on the magnetic environment of the different nuclei. nih.govuoi.gr
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene protons of the ethyl groups, the methyl protons of the ethyl groups, the methylene protons of the propanone moiety, and the methyl protons of the propanone moiety. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the diethylphenyl group. The protons of the methylene and methyl groups of the ethyl substituents will have characteristic shifts, and their splitting patterns will provide information about neighboring protons. youtube.comdocbrown.info The methylene protons adjacent to the phenyl ring and the ketone group are diastereotopic due to the chiral center created by the propan-2-one substituent, potentially leading to distinct chemical shifts and complex splitting patterns. masterorganicchemistry.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. masterorganicchemistry.com The carbonyl carbon of the ketone is expected to have the largest chemical shift due to the deshielding effect of the oxygen atom. uoi.gr The aromatic carbons will resonate in the typical downfield region for phenyl rings, with the carbons directly attached to the ethyl groups and the propan-2-one substituent showing distinct shifts. The aliphatic carbons of the ethyl and propanone groups will appear in the upfield region of the spectrum. wisc.edu The number of signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry. masterorganicchemistry.com
Predicted ¹H and ¹³C Chemical Shifts (Illustrative Data):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.0-7.2 | ~125-130 |
| C-CH₂-C=O | ~3.7 | ~50 |
| C=O | - | ~208 |
| CH₃-C=O | ~2.1 | ~29 |
| Ar-CH₂-CH₃ | ~2.6 | ~25 |
| Ar-CH₂-CH₃ | ~1.2 | ~15 |
Note: The values presented are illustrative and would be refined by specific GIAO calculations.
Calculated UV-Vis Spectra (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.netsci-hub.se
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These calculations typically involve optimizing the molecule's geometry using DFT and then performing the TD-DFT calculation. researchgate.net The choice of functional and basis set can influence the accuracy of the results. nih.gov
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the ketone. sci-hub.sersc.org The substitution on the phenyl ring with diethyl groups will likely cause a slight red-shift (shift to longer wavelengths) of the π → π* transitions compared to unsubstituted phenylpropanone.
Calculated UV-Vis Absorption Data (Illustrative):
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|
| S₀ → S₁ | ~270 | ~0.15 | π → π* (Aromatic) |
| S₀ → S₂ | ~310 | ~0.01 | n → π* (Carbonyl) |
Note: The presented values are illustrative and would be determined by specific TD-DFT calculations.
Computational Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR approaches are powerful tools in drug discovery and medicinal chemistry. nih.govmdpi.com
Molecular Descriptors and Their Correlation with Biological Activity
Molecular descriptors are numerical values that characterize specific properties of a molecule, such as its size, shape, and electronic properties. nih.gov In the context of this compound and related compounds, these descriptors can be calculated and correlated with their biological activities to understand which molecular features are important for a particular effect.
Examples of molecular descriptors include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges). researchgate.net
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
By analyzing a series of analogous compounds with varying substituents on the phenyl ring or modifications to the propanone side chain, researchers can identify which descriptors have the strongest correlation with the observed biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that quantitatively link molecular descriptors to biological activity. nih.goviupac.org The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based on their calculated descriptors. nih.gov
The development of a QSAR model for compounds related to this compound would involve several steps:
Data Set Selection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. nih.govnih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques to ensure its reliability. nih.gov
A robust QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially improved biological activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. mdpi.complos.org
For this compound and its analogues, a pharmacophore model could be developed based on a set of active compounds. The model would define the spatial arrangement of features such as:
Aromatic rings
Hydrophobic groups (the diethyl substituents)
Hydrogen bond acceptors (the carbonyl oxygen)
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. plos.org This approach is particularly useful when the 3D structure of the biological target is unknown.
Reactivity and Reaction Mechanisms of 1 2,6 Diethylphenyl Propan 2 One
Fundamental Organic Reactions
The reactivity of a ketone like 1-(2,6-diethylphenyl)propan-2-one is primarily dictated by the carbonyl group (C=O) and the adjacent α-carbon atoms. The bulky 2,6-diethylphenyl group is expected to exert significant steric hindrance, which would influence the accessibility of the carbonyl carbon and the α-protons to incoming reagents.
Oxidation Pathways
While specific oxidation studies on this compound are not documented, ketones, in general, are resistant to oxidation under mild conditions. However, they can undergo oxidation under more forceful conditions. A common oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (like m-CPBA) to form an ester. For this compound, this reaction would theoretically yield either 2,6-diethylphenyl acetate (B1210297) or methyl 2-(2,6-diethylphenyl)acetate, depending on the migratory aptitude of the adjacent groups.
Another potential oxidation pathway involves the cleavage of the carbonyl group under harsh conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, leading to the formation of carboxylic acids.
Reduction Reactions
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2,6-diethylphenyl)propan-2-ol. This transformation can be achieved using various reducing agents.
| Reducing Agent | Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(2,6-diethylphenyl)propan-2-ol | Typically in alcoholic solvents (methanol, ethanol) |
| Lithium aluminum hydride (LiAlH₄) | 1-(2,6-diethylphenyl)propan-2-ol | In aprotic solvents like diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | 1-(2,6-diethylphenyl)propan-2-ol | Catalysts such as Pt, Pd, or Ni are commonly used |
Complete reduction of the ketone to an alkane (1-(2,6-diethylphenyl)propane) can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Addition/Substitution: The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. These reactions are typically nucleophilic additions. For a substitution to occur, a leaving group would need to be present on the α-carbon. gacariyalur.ac.inlibretexts.org
α-Substitution: The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate that can then react with electrophiles in α-substitution reactions. gacariyalur.ac.in For example, halogenation at the α-position can occur in the presence of a halogen and an acid or base catalyst.
Electrophilic Aromatic Substitution: The 2,6-diethylphenyl group can undergo electrophilic aromatic substitution. However, the diethyl groups are ortho, para-directing activators, while the propan-2-one substituent is a deactivating meta-director. The steric hindrance from the two ethyl groups and the propan-2-one group would likely make substitution on the aromatic ring challenging.
Mechanistic Studies of Transformation Pathways
Specific mechanistic studies detailing the transformation pathways of this compound are not available in the surveyed literature. The following sections outline the general principles that would apply to the study of its reaction mechanisms.
Elucidation of Reaction Intermediates
The study of reaction mechanisms for ketones like this compound would involve the detection and characterization of transient species. khanacademy.org For instance, in nucleophilic addition reactions, a tetrahedral intermediate would be formed upon the attack of the nucleophile on the carbonyl carbon. In α-substitution reactions, the key intermediate is the enolate ion. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often at low temperatures to increase the lifetime of unstable intermediates, would be crucial for their identification.
Transition State Analysis
Transition state analysis involves the computational or theoretical examination of the high-energy intermediate state that reactants pass through as they transform into products. For a reaction involving this compound, this analysis would provide insights into the geometry and energy of the transition state, which are crucial for understanding the reaction pathway and the factors that control its rate. For instance, in a nucleophilic addition to the carbonyl group, the analysis would reveal the trajectory of the incoming nucleophile and the conformational changes in the sterically hindered phenyl ring. However, no studies detailing such analyses for this specific compound were found.
Chemical Kinetics Investigations
This section would have presented the results of experimental studies aimed at quantifying the rate of reactions involving this compound.
Determination of Reaction Order
The reaction order with respect to this compound and any other reactants would be determined by systematically varying their concentrations and observing the effect on the initial reaction rate. This would establish the rate law for the reaction. For example, if doubling the concentration of this compound resulted in a doubling of the reaction rate, the reaction would be considered first order with respect to this ketone. No such experimental data is available.
Rate Constant Determination
Once the reaction order is known, the rate constant (k) could be calculated from the experimental data. The rate constant is a fundamental measure of the intrinsic reactivity of the system at a given temperature. Different reactions of this compound would have different rate constants. A table of hypothetical rate constants for a given reaction would have been presented here.
Activation Energy and Thermodynamic Parameters of Activation
By measuring the rate constant at different temperatures, the activation energy (Ea) for a reaction involving this compound could be determined using the Arrhenius equation. This parameter represents the minimum energy required for the reaction to occur. Other thermodynamic parameters of activation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be derived from these experiments, providing a more complete picture of the energy profile of the reaction. A data table summarizing these parameters would have been included.
Solvent Effects on Reaction Rates
The rate of a reaction can be significantly influenced by the solvent in which it is carried out. Studies investigating the kinetics of a reaction of this compound in a range of solvents with varying polarities and hydrogen-bonding capabilities would reveal the nature of the transition state. For instance, a reaction that proceeds faster in polar solvents would suggest a transition state with significant charge separation. A comparative table of rate constants in different solvents would have illustrated these effects.
Biological and Mechanistic Research in Vitro & Fundamental Focus
Cellular Pathway Modulation (Mechanistic Basis, In Vitro)
Mechanistic Toxicology: Biochemical and Cellular Processes
There is no available research data specifically investigating the mechanistic toxicology of 1-(2,6-diethylphenyl)propan-2-one in biochemical and cellular processes.
Role in Reactive Oxygen Species (ROS) Generation
No in vitro studies have been published that examine the potential of this compound to induce the generation of reactive oxygen species.
Modulation of Oxidative Stress Pathways
Information regarding the modulation of oxidative stress pathways by this compound is not available in the scientific literature.
Impact on Mitochondrial Function (In Vitro)
There are no published in vitro studies that assess the impact of this compound on mitochondrial function.
DNA Damage Mechanisms (In Vitro)
No in vitro research has been conducted to determine the potential DNA-damaging mechanisms of this compound.
Biotransformation and Metabolic Pathways (In Vitro Enzymatic Studies)
Specific data on the biotransformation and metabolic pathways of this compound from in vitro enzymatic studies are not available.
Identification of Enzymatic Pathways (e.g., Cytochrome P450, FMO)
There are no published studies that identify the specific enzymatic pathways, such as those involving Cytochrome P450 or Flavin-containing monooxygenase, responsible for the metabolism of this compound.
Table 1: Summary of Available In Vitro Research Findings for this compound
| Research Area | Findings |
| Mechanistic Toxicology | |
| Role in Reactive Oxygen Species (ROS) Generation | No data available |
| Modulation of Oxidative Stress Pathways | No data available |
| Impact on Mitochondrial Function (In Vitro) | No data available |
| DNA Damage Mechanisms (In Vitro) | No data available |
| Biotransformation and Metabolic Pathways | |
| Identification of Enzymatic Pathways (e.g., Cytochrome P450, FMO) | No data available |
Metabolite Identification and Characterization (In Vitro)
The primary goal of in vitro metabolite identification is to determine the chemical structures of new entities formed from a parent compound after it has been exposed to metabolic enzymes. This process is crucial for understanding a compound's potential for bioactivation into reactive metabolites or its conversion into more easily excreted forms.
For a compound like this compound, in vitro studies would typically involve incubation with liver microsomes or S9 fractions from various species, including humans, rats, and mice. nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. mdpi.com
The metabolism of xenobiotics, or foreign compounds, generally occurs in two phases. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups. youtube.com For this compound, likely Phase I metabolic pathways would include:
Hydroxylation: The addition of a hydroxyl group is a common metabolic route catalyzed by CYP450 enzymes. mdpi.com This could occur on the ethyl side chains or the phenyl ring.
Oxidation: The ketone group of the propan-2-one moiety could undergo reduction to a secondary alcohol. Conversely, the ethyl groups could be oxidized.
Dealkylation: While less common for ethyl groups compared to methyl groups, oxidative de-ethylation is a possible pathway.
Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify the metabolites formed. nih.govnih.gov
Table 1: Hypothetical Phase I Metabolites of this compound
| Metabolite | Metabolic Reaction | Potential Consequence |
| 1-(2-(1-hydroxyethyl)-6-ethylphenyl)propan-2-one | Hydroxylation of an ethyl group | Increased polarity |
| 1-(2,6-diethyl-4-hydroxyphenyl)propan-2-one | Aromatic hydroxylation | Increased polarity |
| 1-(2,6-diethylphenyl)propan-2-ol | Ketone reduction | Change in biological activity |
This table is predictive and for illustrative purposes only, as specific metabolite identification studies on this compound are not publicly available.
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are designed to determine the rate at which a compound is metabolized by enzymes in a controlled environment. This provides an early indication of a compound's likely persistence in the body. Key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).
The experimental setup typically involves incubating the test compound at a known concentration with liver microsomes or hepatocytes and measuring the decrease in its concentration over time. nih.gov The presence of co-factors like NADPH is essential for the function of many metabolic enzymes, including CYP450s. nih.gov
A compound with high metabolic stability will be metabolized slowly, resulting in a long half-life and low intrinsic clearance. Conversely, a compound with low metabolic stability will be rapidly metabolized, leading to a short half-life and high clearance. This information is critical for predicting the in vivo pharmacokinetic profile. Studies on similar propan-2-one structures have utilized rat liver S9 fractions to assess such stability. nih.gov
Table 2: Illustrative In Vitro Metabolic Stability Data Categories
| Parameter | Description | Typical Units | Significance |
| In Vitro Half-life (t½) | Time taken for 50% of the parent compound to be metabolized. | minutes (min) | Indicates the speed of metabolism. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a compound. | µL/min/mg protein | Used to predict in vivo hepatic clearance. |
| Percent Remaining | The percentage of the initial compound remaining at the end of the incubation period. | % | A direct measure of the extent of metabolism. |
This table represents the types of data generated in metabolic stability studies. Specific values for this compound are not available from the searched literature.
Analytical Methodologies and Derivatization for Complex Matrices
Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like 1-(2,6-Diethylphenyl)propan-2-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase.
Probable HPLC Parameters:
| Parameter | Probable Condition | Rationale |
| Column | C18 or C8 | These are common non-polar stationary phases suitable for retaining moderately non-polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution would be optimal to ensure good separation from other components in a complex matrix. |
| Detector | UV-Vis Detector | The aromatic ring in the compound would allow for detection by UV absorbance, likely in the range of 254-270 nm. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate to ensure good separation efficiency and reasonable analysis time. |
While specific retention time data for this compound is not available, it would be expected to elute at a time reflecting its non-polar character, with more non-polar compounds having longer retention times on a reversed-phase column.
Gas Chromatography (GC)
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Given the ketone functional group and the substituted phenyl ring, this compound is expected to be sufficiently volatile for GC analysis.
Probable GC Parameters:
| Parameter | Probable Condition | Rationale |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) | These columns provide high resolution and are suitable for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. |
| Injector Temperature | 250 - 280 °C | To ensure complete volatilization of the sample without thermal degradation. |
| Oven Temperature Program | A temperature gradient (e.g., starting at 100 °C and ramping to 300 °C) | To achieve good separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds that provides good sensitivity. |
A study on the related compound, 2,6-di(propan-2-yl)phenol, utilized a capillary column with a polysiloxane stationary phase for its identification, which supports the applicability of GC for such substituted phenyl compounds. sigmaaldrich.com
Mass Spectrometry (MS) Techniques in Analysis
Mass spectrometry provides detailed structural information and high sensitivity, making it a powerful tool when coupled with chromatographic techniques.
GC-MS Applications
The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a gold standard for the identification of unknown volatile compounds. After separation by GC, the analyte enters the mass spectrometer where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound. For this compound, electron ionization (EI) would likely be used.
Expected Fragmentation Pattern:
While a specific mass spectrum is not available, general fragmentation patterns for similar ketones would be expected. Key fragments could include the loss of the acetyl group, cleavage at the benzylic position, and fragmentation of the diethylphenyl moiety. The molecular ion peak would also be a key identifier.
LC-MS for Complex Mixture Analysis
For the analysis of this compound in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) would be highly advantageous. LC-MS can handle less volatile compounds and complex sample matrices with minimal cleanup. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. LC-MS/MS would offer even greater selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.
Derivatization Techniques for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to improve its analytical properties, particularly for GC analysis. For ketones like this compound, derivatization can increase volatility, improve thermal stability, and enhance detector response.
Potential Derivatization Reactions:
Oximation: Reaction with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. This is a common method for derivatizing aldehydes and ketones, which makes the resulting derivative more amenable to GC analysis and can improve sensitivity, especially with an electron capture detector (ECD).
Silylation: While more common for compounds with active hydrogens (like alcohols and phenols), silylation of the enol form of the ketone could potentially be used to increase volatility.
The choice of derivatization reagent would depend on the specific requirements of the analysis and the nature of the sample matrix.
Silylation for Increased Volatility and Detectability
Silylation is a widely employed derivatization technique in which an active hydrogen atom is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. colostate.eduregistech.com For a ketone like this compound, silylation proceeds by converting the ketone into its more reactive enol tautomer, which then reacts with the silylating agent. This conversion is crucial as the ketone itself lacks the active hydrogen (like those in -OH, -NH2, or -COOH groups) that silylating agents typically target. colostate.edunih.gov The resulting silyl (B83357) enol ether is significantly more volatile and thermally stable than the parent ketone, making it highly suitable for GC-MS analysis. registech.com
Common silylating reagents are mixtures that often include a primary silylating agent and a catalyst to enhance reactivity. sigmaaldrich.comsigmaaldrich.com For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and its reactivity can be increased by adding a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comthermofisher.com The addition of 1-10% TMCS to BSTFA is particularly effective for derivatizing less reactive functional groups, including the enol forms of ketones. sigmaaldrich.comthermofisher.com Another potent reagent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is valued for producing by-products that are highly volatile and typically elute with the solvent front, minimizing interference with the analysis of early-eluting compounds. sigmaaldrich.comthermofisher.com
The choice of reagent depends on the analyte's structure and the complexity of the sample matrix. For sterically hindered ketones, more powerful reagent formulations may be necessary to drive the reaction to completion. thermofisher.com
Table 1: Common Silylating Reagents and Their Characteristics
| Reagent | Abbreviation | Key Features | Typical Application |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong and versatile TMS donor. thermofisher.com | Widely used for a variety of functional groups. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Produces highly volatile by-products, reducing chromatographic interference. sigmaaldrich.comthermofisher.com | Ideal for trace analysis and complex mixtures. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating agents. sigmaaldrich.comthermofisher.com | Added in small percentages (1-20%) to reagents like BSTFA. sigmaaldrich.com |
| Hexamethyldisilazane | HMDS | A less potent reagent, often used with a catalyst or in a solvent like pyridine (B92270). gelest.com | Derivatization of alcohols and some amines. gelest.com |
Acylation for Specific Functional Groups
Acylation is a derivatization process that introduces an acyl group (R-C=O) into a molecule, typically by reacting an analyte containing hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups with an acylating agent. Standard acylation does not directly modify a ketone's carbonyl group. However, it can be applied to this compound through a multi-step process. One common strategy involves the formation of an oxime by reacting the ketone with hydroxylamine. The resulting oxime possesses a hydroxyl group, which can then be readily acylated. This two-step approach creates a stable, volatile derivative suitable for GC analysis.
Another potential, though less common, application in the context of analyzing this specific compound could involve the Friedel-Crafts acylation of the diethylphenyl ring. mystudycart.comcareers360.com This reaction, however, modifies the aromatic ring rather than the ketone functional group and is more relevant in synthesis than in analytical derivatization for chromatographic purposes. mystudycart.comvedantu.com
Acylating reagents are often acid halides or anhydrides, which react to form esters, thioesters, or amides. The use of fluorinated acyl groups can significantly enhance detectability in electron capture detection (ECD) for GC.
Table 2: Representative Acylating Reagents
| Reagent | Acyl Group Introduced | Target Functional Groups |
|---|---|---|
| Acetic Anhydride (B1165640) | Acetyl | -OH, -NH2, -SH |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl | -OH, -NH2, -SH |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl | -OH, -NH2, -SH |
| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyryl | -OH, -NH2, -SH |
Alkylation for Selective Modification
Alkylation involves the introduction of an alkyl group into a molecule. For ketones like this compound, the most common site of alkylation is the α-carbon (the carbon atom adjacent to the carbonyl group). libretexts.org This reaction is typically achieved by first treating the ketone with a strong base to form a nucleophilic enolate intermediate. libretexts.org This enolate then reacts with an alkylating agent, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org
The regioselectivity of this reaction is a critical consideration for an unsymmetrical ketone like this compound, which has two different α-carbons. The choice of reaction conditions, particularly the base, can influence which α-carbon is alkylated. Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures tends to form the "kinetic" enolate at the less-hindered α-carbon. libretexts.org Conversely, using a smaller base like sodium ethoxide at higher temperatures can favor the formation of the more-substituted, "thermodynamic" enolate. libretexts.org Recent advances have also described catalytic methods, for example using nickel catalysts, to achieve selective alkylation at the more-hindered α-site, reversing conventional selectivity. nih.gov By choosing a specific alkylating agent, a unique derivative can be synthesized, allowing for tailored analytical methods.
Table 3: Reagents for Ketone Alkylation
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Strong Bases | Lithium diisopropylamide (LDA), Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS) | Deprotonate the α-carbon to form the nucleophilic enolate. researchgate.net |
| Weaker Bases | Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOt-Bu) | Can be used to favor the thermodynamic enolate. libretexts.orgucl.ac.uk |
| Alkylating Agents | Iodomethane (CH3I), Allyl bromide, Benzyl bromide | Provide the alkyl group that is added to the α-carbon. libretexts.org |
Optimization of Derivatization Reaction Conditions
To ensure reliable and reproducible analytical results, the conditions for any derivatization reaction must be carefully optimized. numberanalytics.comresearchgate.net Incomplete reactions can lead to the presence of both the original analyte and the derivative in the sample, complicating quantification and reducing sensitivity. mdpi.com Key parameters that require optimization include reaction temperature, time, and the ratio of derivatization reagent to analyte. numberanalytics.comresearchgate.net
Temperature : Silylation and other derivatization reactions are often temperature-dependent. numberanalytics.com While higher temperatures can increase the reaction rate, excessive heat may cause degradation of the analyte or the reagent itself. numberanalytics.com An optimal temperature must be found that ensures a complete reaction in a reasonable timeframe without inducing side reactions. mdpi.comresearchgate.net
Time : The reaction must be allowed to proceed for a sufficient duration to ensure it goes to completion. This can be determined by analyzing aliquots at different time points until the product peak area no longer increases. sigmaaldrich.com
Reagent Concentration : A stoichiometric excess of the derivatizing reagent is typically used to drive the reaction to completion. sigmaaldrich.comnumberanalytics.com The optimal ratio of reagent to analyte needs to be established experimentally to maximize yield without introducing excessive background noise from unreacted reagent or by-products.
Solvent and Catalyst : The choice of solvent can significantly impact reaction efficiency. Polar solvents like pyridine or N,N-dimethylformamide (DMF) can facilitate many derivatization reactions. numberanalytics.comresearchgate.net Pyridine is particularly useful as it can also act as a catalyst and an acid scavenger in reactions that produce acidic by-products. sigmaaldrich.com The presence and concentration of a catalyst, such as TMCS in silylation, must also be optimized. numberanalytics.com
By systematically evaluating these factors, a robust derivatization protocol can be developed for the sensitive and accurate analysis of this compound in complex sample matrices. researchgate.netnih.gov
Table 4: Parameters for Derivatization Optimization
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and potential for degradation. numberanalytics.comresearchgate.net | Test a range of temperatures (e.g., room temperature to 100°C) to find the lowest effective temperature for complete reaction. |
| Time | Determines the extent of reaction completion. sigmaaldrich.comresearchgate.net | Analyze samples at various time intervals (e.g., 15 min to several hours) to identify the minimum time for maximum yield. |
| Reagent-to-Analyte Ratio | Drives the reaction equilibrium towards the product. numberanalytics.com | Evaluate different molar excess ratios (e.g., 2:1, 10:1, 100:1) to ensure completeness without excessive reagent background. |
| Solvent/Catalyst | Can increase reaction rates and yields. sigmaaldrich.comnumberanalytics.com | Compare reaction efficiency in different compatible solvents and with varying concentrations of a suitable catalyst. |
Potential Applications in Advanced Chemical Research Non Clinical
Role as a Synthetic Intermediate
The presence of a ketone functional group offers a reactive site for a multitude of organic transformations, positioning 1-(2,6-diethylphenyl)propan-2-one as a valuable synthetic intermediate. Ketones are fundamental precursors in carbon-carbon bond-forming reactions and for the introduction of new functional groups.
The propan-2-one moiety serves as a versatile handle for constructing more complex molecular architectures. Research on structurally related propan-2-one compounds demonstrates their role as a central scaffold for building sophisticated molecules. For instance, propan-2-one cores have been elaborated into tetrazolylalkanoic acids, which function as dual inhibitors of key enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov In these syntheses, the ketone is typically introduced and then serves as a point for further chemical modification, highlighting its utility in creating advanced building blocks for targeted biological functions. nih.gov The synthesis often involves the oxidation of a secondary alcohol to form the key ketone structure, which is then carried through subsequent reaction steps. nih.gov
Heterocyclic compounds are of immense importance in medicinal and materials chemistry. mdpi.comgsconlinepress.com The ketone group in this compound is a key functional group for the synthesis of a wide array of novel heterocycles. Through condensation reactions with various nucleophiles, the ketone can be cyclized into different ring systems.
For example, the reaction of a ketone with hydrazine (B178648) or its derivatives is a classic method for preparing pyrazoline rings. researchgate.net Similarly, reactions with hydroxylamine (B1172632) hydrochloride can yield isoxazolines, while condensation with thiosemicarbazide (B42300) can produce thiadiazole derivatives. researchgate.net These reactions demonstrate the potential of this compound to serve as a starting material for diverse heterocyclic systems, which are prevalent in many FDA-approved drugs. mdpi.com
Table 1: Potential Heterocyclic Syntheses from a Propan-2-one Core
| Reactant | Resulting Heterocycle | Reference Reaction Type |
|---|---|---|
| Hydrazine Hydrate | Pyrazoline | researchgate.net |
| Phenyl Hydrazine | N-Phenylpyrazoline | researchgate.net |
| Hydroxylamine | Isoxazoline | researchgate.net |
| Thiosemicarbazide | Pyrazoline-1-carbothioamide | researchgate.net |
| Urea/Thiourea & Aldehyde | Tetrahydropyrimidine | nih.gov |
Applications as a Chemical Probe for Mechanistic Studies
Derivatives of propan-2-one have been successfully employed as chemical probes to investigate biological pathways and enzyme mechanisms. Their ability to act as "serine-trap" inhibitors makes them particularly useful. nih.gov These compounds can form a covalent bond with the active site serine residue of enzymes like cPLA2α and FAAH, thereby inactivating them. nih.gov This mechanism-based inhibition allows for detailed studies of enzyme function and structure-activity relationships (SAR). By systematically modifying the structure of the propan-2-one inhibitor, researchers can probe the binding pocket of an enzyme and understand the key interactions that govern molecular recognition and catalysis. nih.gov The dual inhibition of both pro-inflammatory (via cPLA2α) and the degradation of anti-inflammatory mediators (via FAAH) by a single molecular scaffold provides a powerful tool for dissecting complex signaling cascades. nih.gov
Material Science Applications (e.g., in Polymer Chemistry or Liquid Crystals)
Based on a review of the current scientific literature, there is limited information available regarding the specific application of this compound in the fields of polymer chemistry or liquid crystals. While aromatic ketones can sometimes be incorporated into polymer backbones or used as photoinitiators, specific studies detailing such uses for this compound are not prominent. Similarly, its molecular structure does not align with typical designs for liquid crystalline materials, which often involve more rigid and elongated molecular shapes. rsc.org
Environmental Fate and Degradation Mechanisms (Abiotic and Biotic)
Direct studies on the environmental fate and degradation of this compound are not widely available. However, insights can be drawn from research on structurally related aromatic compounds, such as phthalic acid esters. nih.govresearchgate.net The environmental persistence and degradation of such compounds are influenced by both the aromatic ring and its alkyl substituents.
Abiotic Degradation : Abiotic degradation pathways are likely to include photolysis (see section 8.4.1) and hydrolysis, although the ketone and ether linkages are generally stable to hydrolysis under typical environmental pH ranges.
Biotic Degradation : Microbial degradation is a major pathway for many aromatic compounds. researchgate.net Microbes can utilize aromatic compounds as carbon sources, typically initiating degradation by oxidizing the side chains or hydroxylating the aromatic ring. For this compound, biotic degradation could potentially proceed via:
Oxidation of the ethyl side chains.
Cleavage of the propanone side chain.
Hydroxylation of the diethylphenyl ring, followed by ring cleavage.
The steric hindrance from the two ethyl groups at the 2 and 6 positions might slow the rate of microbial degradation compared to less substituted aromatic ketones.
Photodegradation is a significant environmental process for aromatic compounds. researchgate.net Studies on other aromatic molecules like phthalates show that degradation can occur through direct photolysis by UV light or through photocatalysis mediated by substances like titanium dioxide (TiO2). nih.govresearchgate.net
Direct UV Photolysis : Under direct UV irradiation, the primary point of attack is often the alkyl side chains. researchgate.net For this compound, this could lead to the oxidation or cleavage of the propan-2-one group or the ethyl groups. Ring-opening is generally not observed in direct UV photolysis. researchgate.net
Photocatalytic Degradation : In the presence of a photocatalyst and a light source, highly reactive hydroxyl radicals are generated. These radicals can attack both the side chains and the aromatic ring. nih.govresearchgate.net This process can lead to the formation of hydroxylated intermediates, followed by the opening of the benzene (B151609) ring, resulting in more complete mineralization of the compound. researchgate.net
Table 2: Potential Degradation Products of this compound based on Analogous Compounds
| Degradation Pathway | Potential Intermediate Products | Reference Pathway |
|---|---|---|
| Direct UV Photolysis | 1-(2,6-Diethylphenyl)ethan-1-one, 2,6-Diethylbenzoic acid | researchgate.net |
| Photocatalysis (e.g., UV/TiO2) | Hydroxylated diethylphenyl propanone derivatives, Ring-opened aliphatic acids | nih.govresearchgate.net |
| Biotic Degradation | 1-(2-Ethyl-6-(1-hydroxyethyl)phenyl)propan-2-one, 2,6-Diethylphenol | researchgate.net |
Biodegradation Mechanisms in Environmental Systems
The environmental fate of synthetic chemical compounds is a critical area of research, with biodegradation by microorganisms being a primary route for their removal and detoxification. While direct studies on the biodegradation of this compound are not extensively available in current scientific literature, it is possible to infer potential metabolic pathways based on the degradation of structurally analogous compounds. These include molecules containing a substituted phenyl group, such as 2,6-diethylaniline (B152787), and compounds with a propan-2-one side chain, like phenyl-2-propanone (P2P) and acetophenone.
A plausible initial step in the aerobic biodegradation pathway could involve the enzymatic cleavage of the propan-2-one side chain. This could potentially lead to the formation of 2,6-diethylaniline as a primary intermediate. The microbial degradation of 2,6-diethylaniline has been documented, particularly in the context of the breakdown of certain herbicides. For instance, soil microorganisms like Chaetomium globosum have been shown to degrade 2,6-diethylaniline. chemicalbook.com The subsequent metabolism of 2,6-diethylaniline likely proceeds through hydroxylation of the aromatic ring. A major oxidation product identified in microsomal studies is 4-amino-3,5-diethylphenol . chemicalbook.com Further oxidation could lead to the formation of intermediates such as 3,5-diethyl-benzoquinone-4-imine . chemicalbook.com
Alternatively, the biodegradation could commence with modifications to the propan-2-one moiety, analogous to the microbial metabolism of phenyl-2-propanone (P2P). When exposed to soil microorganisms, P2P is rapidly metabolized into a variety of hydroxylated derivatives. nih.gov These include 1-phenyl-2-propanol , 1-phenyl-1,2-propanedione , 1-hydroxy-1-phenyl-2-propanone , 2-hydroxy-1-phenyl-1-propanone , and diastereoisomers of 1-phenyl-1,2-propanediol . nih.gov By analogy, this compound could undergo similar transformations, leading to a suite of hydroxylated intermediates prior to ring cleavage.
The breakdown of the aromatic ring itself is a key step in the complete mineralization of the compound. This process, extensively studied for various aromatic compounds, typically involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage by other enzymes. For substituted catechols, two principal pathways exist: ortho-cleavage and meta-cleavage, which ultimately lead to intermediates that can enter central metabolic pathways like the Krebs cycle. The presence of the two ethyl groups on the phenyl ring of this compound may influence the rate and pathway of ring cleavage.
Under anaerobic conditions, the degradation process is generally slower. For structurally similar compounds like acetophenone, anaerobic degradation can lead to the accumulation of partial metabolites such as phenol. studyraid.com Therefore, in oxygen-depleted environments, the complete mineralization of this compound may be limited.
The following table summarizes the potential key steps and intermediates in the hypothesized biodegradation of this compound, based on analogies with related compounds.
| Reaction Type | Potential Reactant | Potential Product(s) | Microbial Analogy/Source |
| Side-Chain Cleavage | This compound | 2,6-Diethylaniline | Inferred from herbicide degradation pathways. |
| Ring Hydroxylation | 2,6-Diethylaniline | 4-Amino-3,5-diethylphenol | Metabolism of 2,6-diethylaniline by microsomes. chemicalbook.com |
| Side-Chain Hydroxylation | This compound | 1-(2,6-Diethylphenyl)-1-hydroxypropan-2-one, 1-(2,6-Diethylphenyl)propan-1,2-diol | Analogy with microbial degradation of phenyl-2-propanone. nih.gov |
| Ring Cleavage | Hydroxylated aromatic intermediates | Aliphatic acids | General pathway for bacterial degradation of aromatic compounds. mdpi.comnih.gov |
It is important to emphasize that these proposed pathways are hypothetical and require experimental validation through dedicated studies on the microbial degradation of this compound. Such research would involve isolating and identifying microorganisms capable of utilizing this compound as a carbon source, elucidating the metabolic intermediates, and characterizing the enzymes involved.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,6-Diethylphenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common approach, using 2,6-diethylbenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature (0–25°C) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
- Data Consideration : Monitor reaction progress using TLC and GC-MS to avoid over-acylation byproducts.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm, doublet of doublets) and ketone carbonyl (δ 205–210 ppm). The diethyl groups show characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) signals .
- IR Spectroscopy : Confirm ketone C=O stretch (~1710 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. Store away from oxidizing agents, and follow waste disposal guidelines for ketones. Refer to MSDS analogs (e.g., 2,6-Diethylphenyl isocyanate) for toxicity benchmarks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic transformations?
- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction with Grignard reagents) to validate regioselectivity .
- Case Study : Study steric effects of the 2,6-diethyl groups on transition-state geometries in nucleophilic additions .
Q. How to resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Methodology :
- Boiling Point : Use differential scanning calorimetry (DSC) under controlled pressure to verify literature values (e.g., 340°C at 760 mmHg vs. lower values in other studies).
- Solubility : Perform systematic solubility tests in polar (DMSO, ethanol) and nonpolar solvents (hexane) at 25°C, noting deviations due to impurities or hydration .
Q. What strategies improve regioselectivity in functionalizing the propan-2-one moiety of this compound?
- Methodology :
- Protection/Deprotection : Temporarily protect the ketone group (e.g., as a ketal) to direct electrophilic substitution on the aromatic ring .
- Catalytic Systems : Use Pd-catalyzed cross-coupling to introduce substituents while minimizing steric hindrance from the diethyl groups .
Q. What mechanistic insights explain the compound’s behavior under photochemical conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
